Paeonoside

概要

説明

パエオノシドは、伝統的に中国医学で使用されている植物であるPaeonia suffruticosaの根から同定された生物活性化合物です。 この化合物は、抗炎症、抗糖尿病、創傷治癒など、さまざまな生物活性を研究されています .

準備方法

パエオノシドは、通常、Paeonia suffruticosaの乾燥根から単離されます。抽出プロセスには、乾燥、粉砕、溶媒抽出などのいくつかの手順が含まれます。 この化合物は、クロマトグラフィー技術を使用してさらに精製できます

化学反応の分析

Biochemical Pathways in Osteoblast Differentiation

Paeonoside enhances osteoblast differentiation by regulating key signaling pathways and transcription factors:

Inhibition of BMP2 (via Noggin) or Wnt3a (via DKK-1) pathways abolished PASI-induced RUNX2 expression and mineralized nodule formation, confirming pathway dependency .

Functional Outcomes in Cell Models

PASI exhibits dose-dependent effects on osteoblast activity:

Notably, PASI showed no cytotoxicity at concentrations ≤ 50 μM, indicating a favorable therapeutic window .

Structural and Isolation Data

This compound is isolated via methanol extraction and chromatographic purification:

| Step | Solvent/Column | Yield | Purity |

|---|---|---|---|

| Initial Extraction | 95% MeOH (3 × 500 mL) | 386.3 g crude extract | N/A |

| Partitioning | Ethyl acetate | 43.8 g fraction | N/A |

| Final Purification | ODS-A column (70% MeOH) | 580 mg | 92.1% |

Structural confirmation was achieved through NMR and mass spectrometry, identifying this compound as a glycoside with a glucose moiety linked to paeonol .

Therapeutic Implications

PASI’s dual activation of BMP2 and Wnt3a pathways positions it as a candidate for treating bone-loss disorders:

-

Osteoporosis : Restores bone mineralization via RUNX2 upregulation .

-

Periodontitis : Promotes alveolar bone regeneration in preclinical models .

Comparative studies show PASI outperforms other P. suffruticosa derivatives in osteogenic potency, attributed to its unique glycosylation pattern .

科学的研究の応用

Biological Mechanisms

Paeonoside exhibits a range of biological activities that make it a promising candidate for therapeutic use. Key mechanisms include:

- Osteoblast Differentiation : Research indicates that this compound enhances osteoblast differentiation by upregulating the expression of runt-related transcription factor 2 (RUNX2) through the activation of bone morphogenetic protein 2 (BMP2) and Wnt3a pathways. This mechanism suggests its potential in treating bone diseases such as osteoporosis and periodontitis .

- Anti-Diabetic Effects : this compound has been shown to activate AMP-activated protein kinase (AMPK) in liver cells (HepG2), promoting glycogen synthesis and glucose uptake. This action contributes to improved glucose homeostasis, indicating its potential as an anti-diabetic agent .

- Wound Healing : The compound also promotes wound healing by enhancing cell migration and proliferation in osteoblasts, facilitating the formation of mineralized nodules.

Therapeutic Applications

The therapeutic applications of this compound span various medical fields:

- Bone Health : Due to its role in osteoblast differentiation and mineralization, this compound is being investigated for its efficacy in treating osteoporosis and other bone-related conditions. Studies have demonstrated that it enhances mineralized nodule formation in pre-osteoblasts without cytotoxic effects .

- Diabetes Management : Given its ability to regulate glucose metabolism, this compound may serve as a complementary treatment for diabetes, particularly in managing blood sugar levels and improving insulin sensitivity.

- Anti-Inflammatory Properties : this compound possesses anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory markers suggests potential applications in conditions characterized by chronic inflammation .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Case Study 1: Osteoblast Differentiation

A study demonstrated that treatment with this compound significantly increased the expression of RUNX2 and enhanced mineralized nodule formation in pre-osteoblasts. The findings suggest that this compound could be a viable therapeutic option for enhancing bone regeneration in osteoporosis patients .

Case Study 2: Diabetes Management

In another investigation, this compound was shown to improve glucose uptake in HepG2 cells through AMPK activation. This study supports the potential of this compound as an adjunct therapy for diabetes management, particularly in enhancing metabolic health.

Case Study 3: Wound Healing

Research on the effects of this compound on wound healing revealed that it promotes cell migration and proliferation, which are crucial for effective tissue repair. This property could be exploited in developing treatments for chronic wounds or skin injuries.

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Bone Health | Enhances osteoblast differentiation via RUNX2 | Treatment of osteoporosis and periodontitis |

| Diabetes Management | Activates AMPK for glucose uptake | Improved blood sugar regulation |

| Anti-Inflammatory | Modulates inflammatory markers | Treatment of chronic inflammatory diseases |

| Wound Healing | Promotes cell migration and proliferation | Enhanced tissue repair |

作用機序

パエオノシドは、いくつかの分子経路を通じてその効果を発揮します。

骨芽細胞分化: パエオノシドは、Wnt3aと骨形成タンパク質2(BMP2)の発現を強化することにより、骨芽細胞分化を促進します。

抗糖尿病活性: パエオノシドは、HepG2細胞でAMP活性化プロテインキナーゼ(AMPK)を活性化し、グリコーゲン合成とグルコース取り込みを促進します.

類似化合物との比較

パエオノシドは、パエオニフロリンやパエオノールなど、Paeonia suffruticosaに見られる他のグリコシドに似ています。パエオノシドは、その特定の分子標的と経路においてユニークです。

パエオニフロリン: 抗炎症作用と神経保護作用を有する別のグリコシド。

パエオノール: 抗炎症作用、抗酸化作用、心臓血管保護作用を有する化合物.

生物活性

Paeonoside (PASI) is a bioactive compound derived from the roots of Paeonia suffruticosa, a plant traditionally utilized in herbal medicine for its therapeutic properties. Recent research has highlighted its significant biological activities, particularly in relation to osteoblast differentiation, wound healing, and potential applications in treating various diseases such as osteoporosis and inflammatory conditions.

Osteoblast Differentiation

This compound has been shown to enhance osteoblast differentiation through multiple biological mechanisms:

- Regulation of RUNX2 Expression : this compound promotes the expression of runt-related transcription factor 2 (RUNX2), a critical regulator of osteoblast differentiation. This regulation occurs via the activation of bone morphogenetic protein 2 (BMP2) and Wnt3a signaling pathways, which are essential for bone formation .

- Promotion of Mineralization : In vitro studies indicate that this compound significantly increases mineralized nodule formation in pre-osteoblasts. This effect is evidenced by enhanced alkaline phosphatase (ALP) activity, which serves as an early marker for osteoblast differentiation .

- Cell Migration : this compound also facilitates cell migration, crucial for wound healing and tissue regeneration. Migration assays demonstrated that treatment with this compound led to significant recovery in wound area in a dose-dependent manner .

Anti-Inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties:

- Cytokine Modulation : It has been reported to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various models, suggesting its potential role in managing inflammatory diseases .

Antioxidant Activity

This compound contributes to cellular protection against oxidative stress, which is pivotal in neurodegenerative diseases. Its ability to upregulate antioxidant enzymes enhances neuronal resilience against oxidative damage .

Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties:

- Inhibition of Tumor Cell Proliferation : It has shown potential in reducing the proliferation of certain cancer cell lines, indicating its therapeutic promise in oncology .

Table 1: Summary of Biological Activities of this compound

Case Study: Osteoblast Differentiation

A study conducted on pre-osteoblasts treated with various concentrations of this compound (1–30 μM) demonstrated a significant increase in both ALP activity and mineralized nodule formation over a period of seven days. The results highlighted the compound's capacity to enhance early osteoblast differentiation without exhibiting cytotoxic effects, making it a promising candidate for therapeutic applications in bone-related disorders like osteoporosis .

特性

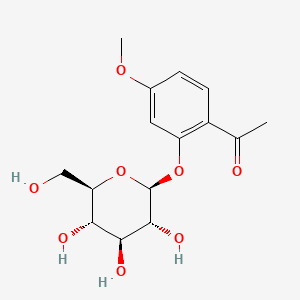

IUPAC Name |

1-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O8/c1-7(17)9-4-3-8(21-2)5-10(9)22-15-14(20)13(19)12(18)11(6-16)23-15/h3-5,11-16,18-20H,6H2,1-2H3/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIUTYMRHHBXPB-UXXRCYHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942452 | |

| Record name | 2-Acetyl-5-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20309-70-0 | |

| Record name | Paeonoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20309-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-methoxyphenyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is paeonoside and where is it found?

A1: this compound is a chemical compound classified as a monoterpene glucoside. It is primarily found in the root bark of the tree peony (Paeonia suffruticosa), a plant traditionally used in Chinese medicine. [, , ]

Q2: What are the traditional uses of Paeonia suffruticosa, the plant source of this compound?

A2: Paeonia suffruticosa has been used in traditional Chinese medicine to address a range of conditions, including inflammation, neurological disorders, cancer, and cardiovascular diseases. []

Q3: How does this compound contribute to the biological activity of Paeonia suffruticosa?

A3: While this compound is one of several bioactive compounds in Paeonia suffruticosa, research suggests it plays a role in the plant's anti-inflammatory properties. []

Q4: Are there other bioactive compounds found alongside this compound in Paeonia species?

A4: Yes, Paeonia species, particularly Paeonia suffruticosa and Paeonia lactiflora, contain several other important bioactive compounds. These include paeoniflorin, benzoylpaeoniflorin, oxypaeoniflorin, and paeonol. [, ]

Q5: How do the levels of this compound and other bioactive compounds vary throughout the year in Paeonia plants?

A5: Studies on both Paeonia suffruticosa and Paeonia lactiflora indicate that the concentration of this compound and other key compounds fluctuates with the seasons. The highest levels are generally observed between May and June, as well as from September to October, while the lowest concentrations are found in April and July to August. []

Q6: How does the presence of paeoniflorin and paeonol differ between Paeonia species used in traditional medicine?

A6: Research reveals a distinct distribution pattern for paeoniflorin and paeonol within the Paeonia genus. While paeoniflorin appears to be ubiquitous across all investigated species, paeonol and this compound are predominantly found in woody species belonging to the section Moutan, often used as the source for "Mu-dan-pi" in traditional medicine. In contrast, these compounds are notably absent in herbaceous species from the section Paeonia, the primary source of "Shao-yao." This difference in chemical composition could be used for quality control in distinguishing "Mu-dan-pi" from "Shao-yao." []

Q7: What is the role of this compound in pre-osteoblast differentiation and bone formation?

A7: In vitro studies suggest that this compound promotes the differentiation of pre-osteoblasts, cells responsible for bone formation. It has been observed to enhance wound healing, transmigration, and the formation of mineralized nodules in these cells. []

Q8: How does this compound influence signaling pathways involved in osteoblast differentiation?

A8: this compound appears to modulate specific signaling pathways crucial for osteoblast differentiation. It has been shown to upregulate the expression of Wnt3a and bone morphogenetic protein 2 (BMP2). This activation subsequently triggers downstream signaling molecules, including Smad1/5/8 and β-catenin, leading to an increase in runt-related transcription factor 2 (RUNX2) expression, a key regulator of osteoblast differentiation. []

Q9: Is the effect of this compound on osteoblast differentiation dependent on the BMP2 and Wnt3a pathways?

A9: Yes, experimental evidence suggests that inhibiting the BMP2 and Wnt3a pathways significantly diminishes the positive effects of this compound on osteoblast differentiation. This inhibition is accompanied by a decrease in RUNX2 expression within the nucleus, indicating the crucial role of these pathways in mediating this compound's effects. []

Q10: What potential therapeutic applications might this compound have based on its effects on osteoblasts?

A10: The ability of this compound to promote osteoblast differentiation and mineralized nodule formation suggests it could potentially be developed as a therapeutic agent for treating bone diseases. This could include conditions like osteoporosis, characterized by low bone density, and periodontitis, which involves the destruction of bone supporting the teeth. []

Q11: How is the content of this compound determined in pharmaceutical preparations?

A11: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying this compound in pharmaceutical formulations like Ruheneixiao granules. [, , , , , ]

Q12: What is the optimal harvesting time for maximizing this compound yield in Anhui Fengdan Peony?

A12: Research suggests that harvesting Anhui Fengdan Peony plants between August and November, when they are 4-5 years old, yields the highest this compound content. []

Q13: What is the role of this compound in the insecticidal properties of Moutan?

A13: Moutan, traditionally used in antagonistic storage of Chinese medicinal materials, has demonstrated insect-repellent properties. While paeonol is believed to be the primary contributor to this effect, this compound may play a supporting role. []

Q14: Has the structure of this compound been confirmed through chemical synthesis?

A14: Yes, this compound has been successfully synthesized in the laboratory, confirming its structure as kaempferol-3,7-di-O-glucoside. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。